molecular formula C15H8Cl8O2 B3416598 Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro- CAS No. 85536-25-0

Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-

Cat. No.: B3416598
CAS No.: 85536-25-0
M. Wt: 503.8 g/mol
InChI Key: OJTHLNYBRBMCBW-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] is a synthetic organic compound with a complex structure. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C15H16O2, and it has a molecular weight of 228.2863 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] typically involves the reaction of phenol with acetone in the presence of an acid catalystThe reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

    Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of plastics, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] can be compared with other similar compounds, such as:

  • Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]
  • Ethanol, 2,2’-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis
  • Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-]

These compounds share structural similarities but differ in their specific substituents and properties. The uniqueness of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro-] lies in its specific chemical structure and the resulting properties and applications .

Properties

CAS No.

85536-25-0

Molecular Formula

C15H8Cl8O2

Molecular Weight

503.8 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H8Cl8O2/c1-15(2,3-5(16)9(20)13(24)10(21)6(3)17)4-7(18)11(22)14(25)12(23)8(4)19/h24-25H,1-2H3

InChI Key

OJTHLNYBRBMCBW-UHFFFAOYSA-N

SMILES

CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

Canonical SMILES

CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-
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Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-
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Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-
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Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-
Reactant of Route 6
Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-

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